The table below summarizes the core chemical and physical characteristics of 12-Bromododecanoic acid.
| Property | Value / Description |
|---|---|
| Systematic Name | This compound [1] |
| CAS Registry Number | 73367-80-3 [2] [3] [4] |
| Molecular Formula | C₁₂H₂₃BrO₂ [1] [2] |
| Average Molecular Weight | 279.21 g/mol [2] [3] |
| Chemical Structure | |
| Melting Point | 52-55 °C (lit.) [5] |
| Solubility | Soluble in chloroform (50 mg/mL) [5] |
| Flash Point | 110 °C (closed cup) [5] |
A primary application of this compound is as a key synthetic intermediate, often as a precursor for introducing a 12-carbon chain with a terminal functional group. Its experimental uses are highlighted in recent anti-tumor and anti-viral research.
In a 2025 study, this compound was used to synthesize mitochondria-targeting derivatives of the natural compound formononetin to enhance its anti-tumor activity. [6]
Synthesis of formononetin-TPP+ derivatives using this compound as a linker.
Research has also explored this compound as a component in nucleoside analogs for developing topical anti-HIV agents. [7]
Proposed mechanism of action for FLT-fatty acid conjugates as anti-HIV agents.
The table below summarizes the key safety and identification information for 12-Bromododecanoic acid from the supplier data sheets.
| Property | Specification / Value |
|---|---|
| CAS Number | 73367-80-3 [1] [2] |
| Molecular Formula | C₁₂H₂₃BrO₂ [1] [2] |
| Molecular Weight | 279.22 g/mol [1] [2] |
| Purity | ≥ 97% [1] [2] |
| Melting Point | 52-55 °C (lit.) [1] |
| Flash Point | 110 °C (closed cup) [1] |
| Water Hazard Class (WGK) | WGK 3 (Severe hazard to waters) [1] [2] |
| RIDADR Transport Code | NONH (Not restricted for transport) [2] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US) respirator [1] |
| Storage | Store at room temperature, protected from light [2] |
| Shelf Life | 2 years [2] |
To build a complete safety profile for your research, the following diagram outlines the key areas you would need to investigate.
> Framework for comprehensively assessing the safety of this compound, highlighting known data and identified gaps.
Given the identified data gaps, here are concrete steps you can take to acquire the necessary in-depth information:
The table below summarizes the key physicochemical properties of 12-Bromododecanoic acid (CAS 73367-80-3).
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃BrO₂ [1] [2] [3] |
| Molecular Weight | 279.21 g/mol [1] [2] [3] |
| Melting Point | 52-55 °C (lit.) [1] [4] [2] |
| Boiling Point | 140-143 °C at 20 Torr [1] [2] |
| Predicted pKa | 4.78 ± 0.10 [1] [2] |
| Density | 1.191±0.06 g/cm³ (Predicted) [1] [2] |
| Flash Point | >230 °F (110 °C) [1] [4] [2] |
| Appearance | White to off-white crystalline solid [1] [2] [5] |
| Solubility in Chloroform | 50 mg/mL [1] [4] [2] |
This protocol details the procedure for preparing a 50 mg/mL solution of this compound in chloroform. The workflow involves preparation, dissolution, and post-processing stages, which you can see in the following diagram:
This compound is a valuable bifunctional intermediate in chemical and biochemical research. Its key applications include:
The table below summarizes the core physicochemical data for 12-Bromododecanoic acid.
| Property | Value |
|---|---|
| CAS Number | 73367-80-3 [1] [2] |
| Molecular Formula | C₁₂H₂₃BrO₂ [3] [1] [2] |
| Molecular Weight | 279.21 g/mol [3] [1] |
| Melting Point | 52-55 °C [2] (Other sources report 52.0–53.0 °C [4]) |
| Boiling Point | 367.8 °C at 760 mmHg [2] |
| Density | 1.191 g/cm³ [2] |
| Flash Point | >230 °F [2] |
| logP | 4.36690 [2] |
This compound is synthesized from 12-hydroxydodecanoic acid. The following diagram illustrates the two primary synthesis pathways and their key steps.
This is a standard chemical synthesis method suitable for non-radioactive applications.
1H NMR [4].This method is designed for producing radiolabeled compounds for metabolic tracing.
This compound serves as a critical probe in biochemical research, particularly in studying enzyme mechanisms and protein binding.
This compound is a versatile tool in scientific research. Its well-characterized physical properties, such as a melting point of 52-55 °C, and established synthesis protocols make it a reliable chemical intermediate. Its primary research value lies in its use as a mechanistic and structural probe, especially for studying enzyme-substrate interactions in cytochrome P450 systems and fatty-acid-binding proteins.
The table below summarizes the key storage and safety data found in the search results. Please note that this information is primarily from commercial product specifications rather than peer-reviewed stability studies [1] [2] [3].
| Parameter | Specification / Guideline |
|---|---|
| Recommended Storage | Room temperature, sealed in dry, and protected from light [2] [3]. |
| Shelf Life | 2 years (from date of receipt) [2]. |
| Appearance | White to off-white crystalline solid/powder [1] [2] [3]. |
| Melting Point | 52-55 °C (lit.) [1] [3]. |
| Solubility | Soluble in chloroform (50 mg/mL) [1] [3]. |
| Flash Point | 110 °C (230 °F) - closed cup [1] [3]. |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, and type N95 respirator [1]. |
| Hazard Statements | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation [3]. |
It is important to highlight that the provided 2-year shelf life is a general commercial specification [2]. For rigorous scientific or regulatory purposes, establishing the compound's stability under your specific storage conditions through experimental validation is highly recommended.
12-Bromododecanoic acid is primarily used as a versatile synthetic building block. Its structure, featuring a carboxylic acid and a terminal bromine, allows it to be incorporated into more complex molecules. The following table outlines its key applications and associated experimental contexts as identified in the research literature.
| Application Area | Specific Use / Compound Synthesized | Experimental Context / Key Findings |
|---|---|---|
| Pharmaceutical & Bioactive Molecule Synthesis | Synthesis of LCL464, an inhibitor of acid ceramidase (ACDase) [4]. | LCL464 was designed as a potential anticancer agent. It increased specific ceramide species (C14 and C16) and induced apoptosis in cancer cell lines without causing lysosomal destabilization, unlike earlier analogs [4]. |
| Enzyme Mechanism & Selectivity Studies | Probe substrate for Cytochrome P450 CYP4A1 [5]. | The oxidation of this compound by CYP4A1 was studied to understand the enzyme's ω-hydroxylation regiospecificity. The bromine atom was oxidized to an alcohol, with the oxygen derived from water, indicating a specific halogen oxidation mechanism [5]. |
| Enzyme Reactivity & Active Site Probing | Probe for Methyl-Coenzyme M Reductase (MCR) [6]. | The compound reacted with the active Ni(I) state of MCR to form an alkyl-Ni(III) adduct, similar to the intermediate formed with its native inhibitor. This helped study the flexibility and selectivity of the enzyme's active site [6]. |
| Materials Science & Polymer Chemistry | Building block for surfactants, functional materials, and as an initiator for polymerization (e.g., Atom Transfer Radical Polymerization, ATRP) [2]. | The bromine allows for nucleophilic substitution to attach various functional groups, while the carboxylic acid can form esters or amides for grafting onto polymers [2]. |
The workflow for using this compound in inhibitor synthesis and biological evaluation involves multiple steps, which can be visualized as follows:
Your request was for an in-depth technical guide, but the search results have notable limitations:
The core binding mechanism for fatty acids occurs within a central hydrophobic cavity, known as the calyx, formed by an eight-stranded β-barrel. This is a common feature among lipocalin proteins [1] [2].
The table below summarizes crystallographic data for various fatty acids bound to the β-lactoglobulin calyx, illustrating the nature of this primary site [3]:
| Ligand | PDB ID | Isoform | Apolar Contacts | Polar Contacts |
|---|---|---|---|---|
| Lauric acid (Dodecanoic acid) | 3UEU | B | 16 | 0 |
| Myristic acid | 3UEV | B | 21 | 0 |
| Palmitic acid | 3UEW | B | 21 | 2 |
| Bromo decanoic acid | 1BSO | A | 15 | 0 |
The binding interaction between β-lactoglobulin and fatty acids has been characterized using several biophysical techniques.
Since fatty acids lack convenient spectroscopic signals, an indirect method using the fluorescent probe 1-Anilinonaphthalene-8-sulfonate (ANS) is highly effective [4].
X-ray crystallography provides the most direct and unambiguous evidence of ligand binding.
While the β-barrel calyx is the primary and highest-affinity site, research confirms the existence of secondary binding sites under certain conditions. Ligands have been observed at the dimer interface and near the entrance to the main calyx [1] [3]. One computational study also suggested a "Site C" on the monomer surface as a potential site for more hydrophilic molecules [3]. The occupancy of these sites can depend on the specific ligand, protein mutations, and solution conditions.
The following diagram illustrates the experimental workflow for the competitive binding assay using ANS fluorescence.
This workflow uses fluorescence quenching to determine ligand affinity.
Based on the available data, the binding of 12-Bromododecanoic acid to β-lactoglobulin would be expected to occur primarily within the hydrophobic calyx, driven by shape complementarity and hydrophobic interactions, similar to lauric and myristic acids. The bromine atom might engage in specific halogen bonding or simply be accommodated at the mouth of the cavity.
To definitively characterize the binding of This compound, the following approaches are recommended:
12-Bromododecanoic acid is a medium-chain fatty acid featuring terminal bromo and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis and drug design [1] [2]. Its structure allows it to act as a linker, connecting bioactive molecules to specific delivery systems or modifying their physical and biological properties.
The table below summarizes its core characteristics and primary research applications:
| Property/Application | Description |
|---|---|
| Chemical Formula | C12H23BrO2 [2] |
| CAS Number | 73367-80-3 [1] [2] [3] |
| Molecular Weight | 279.21 g/mol [2] [3] |
| Physical Form | Solid [1] |
| Melting Point | 52-55 °C [1] |
| Solubility | Soluble in chloroform (50 mg/mL) [1] |
| Key Application 1: Mitochondria-Targeted Anti-Tumor Agents | Serves as a carbon-chain linker to conjugate the natural compound formononetin with triphenylphosphonium (TPP+) cations, creating derivatives that target cancer cell mitochondria [4]. |
| Key Application 2: Anti-HIV Prodrug Development | Used to synthesize 5'-O-fatty acyl ester derivatives of nucleoside analogs (e.g., FLT) to enhance lipophilicity and cellular uptake for topical microbicides [5]. |
| Key Application 3: Biochemical Probes | Serves as a model fatty acid for studying protein structures, such as in the elucidation of the bovine beta-lactoglobulin X-ray structure [1]. |
A prominent application is in the synthesis of mitochondria-targeted anti-tumor agents. Researchers have exploited the higher mitochondrial membrane potential in cancer cells to design drugs that accumulate selectively within them.
The natural isoflavone formononetin has anti-tumor activity but suffers from poor water solubility and low bioavailability. To overcome this, scientists attached a triphenylphosphonium (TPP+) cation to formononetin's 7-position hydroxyl group using this compound as a linker [4]. The TPP+ cation acts as a lipophilic carrier, facilitating transport across mitochondrial membranes. The alkyl chain of this compound provides an optimal spatial separation between the active molecule and the targeting moiety.
The synthesis involves a multi-step procedure [4]:
Biological evaluation using the MTT assay against several tumor cell lines demonstrated that the TPP+-conjugated derivatives possessed stronger anti-tumor activity than formononetin itself [4]. One derivative, compound 2c, was particularly potent against A549 human non-small-cell lung cancer cells, with an IC50 of 12.19 ± 1.52 μM, superior to both formononetin and the standard drug 5-fluorouracil [4]. These derivatives also showed lower cytotoxicity toward normal cells, indicating selective toxicity for cancer cells [4].
Another significant application is in the design of enhanced antiviral agents, where this compound improves the delivery of nucleoside reverse transcriptase inhibitors (NRTIs).
The anti-HIV activity of NRTIs like 3'-Fluoro-2',3'-dideoxythymidine (FLT) can be limited by their cellular uptake. Conjugating these nucleosides to long-chain fatty acids increases their lipophilicity, potentially improving cell membrane permeability [5]. In this approach, this compound (and its 12-azido derivative) is used to create 5'-O-fatty acyl ester derivatives, acting as prodrugs.
The general synthesis is straightforward [5]:
Studies showed that the 5'-O-(12-azidododecanoyl) derivative of FLT exhibited excellent anti-HIV activity against both cell-free and cell-associated viruses, with EC50 values superior to the parent FLT and AZT [5]. The proposed mechanism involves the ester conjugate penetrating the cell membrane more effectively, after which cellular esterases hydrolyze the ester bond, releasing the active nucleoside and the fatty acid [5].
When working with this compound, adhere to the following safety precautions [1] [3]:
The following diagram illustrates the general experimental workflow for using this compound in pharmaceutical synthesis, integrating the key applications discussed above:
This compound is a highly valuable synthetic intermediate in drug discovery. Its primary utility lies in its dual functionality, serving as a spacer to connect targeting moieties to active drugs and as a means to modify the physicochemical properties of pharmaceutical agents. The documented protocols for its use in creating mitochondria-targeted anti-cancer compounds and enhancing the delivery of antiviral prodrugs provide a robust framework for researchers aiming to explore its potential in developing new therapeutic candidates.
The following section details the practical laboratory synthesis of Chlorosphaerolactylate B, adapted from established research protocols [1] [2].
Equipment:
Reagents:
The synthesis proceeds through three key steps: coupling, halide exchange, and deprotection [4] [2]. The workflow is as follows:
Step 1: Synthesis of Benzyl (S)-2-[(12-bromododecanoyl)oxy]propanoate (3)
Step 2: Synthesis of Benzyl (S)-2-[(12-chlorododecanoyl)oxy]propanoate (4)
Step 3: Synthesis of (S)-2-[(12-Chlorododecanoyl)oxy]propanoic acid (Chlorosphaerolactylate B)
Compare your synthesized compound against the following reference data for quality assurance.
| Compound | ¹H NMR (300 MHz, CDCl₃) Key Peaks (δ, ppm) | ¹³C NMR (75.5 MHz, CDCl₃) Key Peaks (δ, ppm) | HRMS (ESI+) m/z |
|---|---|---|---|
| Chlorosphaerolactylate B | 1.27-1.44 (m, 14H), 1.53 (d, 3H, J=7.1 Hz), 3.53 (t, 2H, J=6.8 Hz), 5.11 (q, 1H, J=7.1 Hz) [2]. | 16.9, 24.8, 26.9, 28.9, 29.0, 29.2, 29.38, 29.43, 29.45, 32.7, 33.9, 45.2, 67.9, 173.3 [2]. | Calculated for C₁₅H₂₈³⁵ClO₄ [M+H]⁺: 397.2127; Found: 397.2140 [2]. |
The antimicrobial and antibiofilm efficacy of synthetic Chlorosphaerolactylate B was rigorously tested in vitro and in a highly relevant in vivo porcine model [5] [4].
The table below summarizes the key quantitative results from efficacy testing.
| Assay Type | Test Organism | Key Metric | Result |
|---|---|---|---|
| In Vitro | Staphylococcus aureus S54F9 | Minimal Inhibitory Concentration (MIC) | 256 mg/L [5] [4] |
| In Vitro | Coagulase-negative Staphylococcus FI31 | Minimal Biofilm Inhibitory Concentration (MBIC) | 74 mg/L [5] [4] |
| In Vivo | Staphylococcus aureus S54F9 | Bacterial Load on Implant (Mean CFU) | Group A (Treatment): ~5.25 x 10¹ CFU (2 positive animals). Group B (Control): 1.9 x 10⁵ CFU [5] [4] |
This detailed methodology demonstrates how to evaluate the compound's efficacy in preventing implant-associated infection [4] [1].
This compound (CAS 73367-80-3) serves as a dual-functional initiator in Atom Transfer Radical Polymerization (ATRP), combining a bromoalkyl group for radical initiation with a carboxylic acid terminus for further conjugation or immobilization. This unique molecular structure enables the synthesis of well-defined polymers with specific terminal functional groups, making it particularly valuable for creating advanced biomaterials, drug delivery systems, and functional surfaces [1]. The compound appears as an off-white powder with a molecular weight of 279.22 g/mol and demonstrates adequate solubility in organic solvents such as chloroform (50 mg/mL) [2].
ATRP has emerged as one of the most robust controlled radical polymerization techniques, allowing precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures [3]. The use of specialized initiators like this compound significantly expands the functional capabilities of ATRP-derived materials, particularly in biomedical applications where surface modification and bio-conjugation are essential [4].
Table 1: Fundamental properties of this compound
| Property | Specification | Source/Reference |
|---|---|---|
| CAS Number | 73367-80-3 | [1] [2] |
| Molecular Formula | C12H23BrO2 | [1] |
| Molecular Weight | 279.22 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 52-55 °C | [2] |
| Purity | ≥97% | [1] [2] |
Table 2: Solubility and functional characteristics
| Property | Specification | Source/Reference |
|---|---|---|
| Chloroform Solubility | Soluble 50 mg/mL, clear to slightly hazy, colorless to faintly yellow | [2] |
| Functional Groups | Bromoalkyl, carboxylic acid | [2] |
| Storage Conditions | Room temperature, away from light | [1] |
| Shelf Life | 2 years | [1] |
The carboxylic acid functionality enables various conjugation chemistries, particularly with amine-containing surfaces or biomolecules through EDC/NHS coupling chemistry, while the bromoalkyl terminus serves as the initiation site for ATRP [1] [5]. This dual functionality allows this compound to act as a bridge between inorganic or biological substrates and precisely controlled polymer brushes.
In ATRP processes, this compound operates as an alkyl halide initiator (R-X), where the bromine atom serves as the transferable halogen. The mechanism involves reversible redox reactions with a transition metal catalyst (typically copper complexes) [3]. The activation step involves the reduction of the CuI/L catalyst complex, which abstracts the bromine atom from the initiator to generate a primary carbon radical and the oxidized CuIIX2/L complex. This radical then initiates polymerization by adding to vinyl monomers. The deactivation step returns the radical to a dormant state by transferring the halogen back from the CuII complex [5] [3].
The following diagram illustrates the general ATRP mechanism and the specific role of this compound:
The 12-carbon alkyl chain provides optimal hydrophobicity and flexibility, facilitating the initiation process while maintaining compatibility with various monomer systems. The terminal carboxylic acid remains available throughout the polymerization for subsequent functionalization, making it particularly useful for creating block copolymers or bioconjugates [1]. This structural configuration allows the synthesized polymers to be covalently anchored to surfaces or biomolecules, enabling the creation of sophisticated hybrid materials for targeted drug delivery and other biomedical applications [4] [3].
This protocol describes the immobilization of this compound onto material surfaces to create initiator-functionalized substrates for surface-initiated ATRP (SI-ATRP) [5].
This protocol describes the polymerization of methyl methacrylate (MMA) using this compound as initiator under ARGET (Activators Regenerated by Electron Transfer) ATRP conditions with reduced catalyst concentration [5] [3].
The following workflow summarizes the key steps in utilizing this compound for surface-initiated ATRP:
Table 3: Characterization techniques for initiator-functionalized surfaces and resulting polymers
| Analysis Type | Technique | Key Information Obtained |
|---|---|---|
| Initiator Attachment | XPS (X-ray Photoelectron Spectroscopy) | Detection of bromine signal at ~70 eV binding energy |
| Polymer Brush Formation | FT-IR Spectroscopy | Appearance of characteristic ester stretches (1730 cm⁻¹ for PMMA) |
| Molecular Weight | GPC (Gel Permeation Chromatography) | Mn, Mw, and Đ (dispersity) |
| Brush Thickness | Ellipsometry, AFM | Dry and swollen thickness of polymer brushes |
| Surface Morphology | SEM, TEM | Core-shell structure of hybrid nanoparticles |
The unique properties of this compound as an ATRP initiator enable numerous biomedical applications:
This compound serves as a versatile ATRP initiator that combines efficient polymerization initiation with valuable post-polymerization functionality. Its dual nature enables the creation of sophisticated polymer architectures and hybrid materials with precise control over molecular parameters. The protocols outlined in this document provide researchers with robust methodologies for utilizing this initiator in both solution and surface-initiated ATRP, particularly for biomedical applications where functionalization and precise control over polymer structure are essential. Continued innovation in ATRP techniques, combined with multifunctional initiators like this compound, will further advance the development of next-generation biomaterials and drug delivery systems.
1. Introduction The success of biomedical implants, particularly those made from titanium and its alloys, is heavily dependent on their surface properties. The initial interactions between the implant and the biological environment dictate long-term outcomes such as osseointegration. This application note describes the use of phosphonic acid-based self-assembled monolayers (SAMs) to tailor the surface of titanium implants. These SAMs provide a highly stable, ordered platform for the subsequent covalent immobilization of bioactive molecules, such as the osteoinductive protein Bone Morphogenetic Protein-2 (BMP-2), to enhance bone healing and integration [1].
2. Comparative Monolayer Strategies
Two primary strategies for functionalizing titanium surfaces using phosphonic acid monolayers are outlined in the table below. While the direct protocol for 12-Bromododecanoic acid is not fully detailed in the available literature, the well-established method for its very close analogue, (12-Carboxydodecyl)phosphonic acid, serves as an excellent and highly relevant guide. A comparative analysis of the two main approaches is provided in the following table.
| Feature | Hydroxyl-Terminated Monolayer | Carboxyl-Terminated Monolayer |
|---|---|---|
| Precursor Molecule | (11-Hydroxyundecyl)phosphonic acid [1] | (12-Carboxydodecyl)phosphonic acid [1] |
| Synthetic Pathway | Synthesis from 11-bromoundecanol according to literature [1] | Modified synthesis from this compound; carboxylic acid group protected as an ethyl ester, followed by phosphonation and deprotection [1] |
| Surface Functional Group | -OH (Hydroxyl) [1] | -COOH (Carboxyl) [1] |
| Activation Chemistry | Carbonyldiimidazole (CDI) [1] | N-Hydroxysuccinimide (NHS) / EDC [1] |
| Coupling Target | Amine groups (e.g., on proteins like BMP-2) [1] | Amine groups (e.g., on proteins like BMP-2) [1] |
| Key Advantage | Provides a stable, hydrophilic surface for CDI activation. | Common and efficient carboxyl-to-amine crosslinking chemistry. |
3. Workflow for Surface Functionalization The following diagram illustrates the complete experimental workflow for creating a bioactive titanium surface using a carboxyl-terminated phosphonic acid monolayer, from substrate preparation to protein coupling validation.
1.1 Materials
1.2 Procedure
2.1 Materials
2.2 Procedure
3.1 Reactivity Test with Trifluoroethylamine (TFEA)
3.2 Immobilization of BMP-2 Protein
The protocols described leverage the superior hydrolytic stability of phosphonic acid monolayers on titanium oxide surfaces compared to silane-based alternatives, making them more suitable for medical implants under physiological conditions [1]. The T-BAG (Tethering by Aggregation and Growth) method is critical for producing highly ordered and stable monolayer films [1].
The provided synthesis path for (12-Carboxydodecyl)phosphonic acid from This compound [1] confirms that This compound is a direct precursor in the synthesis of a phosphonic acid monolayer former. The commercial availability of the related compound 12-Bromododecylphosphonic acid [2] further indicates that bromo-terminated phosphonic acids are viable coupling agents, for instance, for reacting with tertiary amines to form quaternary ammonium salts.
Immobilizing Bone Morphogenetic Protein-2 (BMP-2) on titanium implants is a strategic approach to enhance osseointegration—the direct structural and functional connection between living bone and the implant surface.
While 12-Bromododecanoic acid is not covered, the following table summarizes three prominent strategies for BMP-2 immobilization identified in the recent literature, each with distinct advantages.
| Strategy | Core Mechanism | Key Advantages |
|---|---|---|
| Bioorthogonal Chemistry [4] | Uses a mussel-inspired adhesive peptide (DOPA) to coat Ti, then "clicks" azide-modified BMP-2 to DBCO groups on the surface. | Creates a stable, dense, and highly active BMP-2 layer; mimics natural adhesion; excellent binding strength and bioactivity. |
| Polyelectrolyte Multilayer (PEM) Films [3] | Builds a biomimetic thin film by alternating cationic (e.g., PLL) and anionic (e.g., HA) polymers on Ti, with BMP-2 loaded into the matrix. | Highly tunable film properties; protects BMP-2 activity; offers controlled release; stable for long-term storage and sterilization. |
| Inflammation-Responsive Peptide Coating [5] | Grafts a multi-functional peptide coating onto a DOPA-modified Ti surface that sequentially regulates bone regeneration. | "Smart" system that responds to the local inflammatory environment; provides timed release of osteogenic and angiogenic signals. |
Below are detailed experimental protocols for the two most directly relevant methods: the Bioorthogonal approach and the PEM film coating.
This protocol details the creation of an adhesive BMP-2 variant for direct and stable binding to titanium [4].
Primary Materials:
Ac-(DOPA)-Gly-(DOPA)-Lys[(OEG5)-(DBCO-COOH)]-(DOPA)-Gly-(DOPA).Step-by-Step Procedure:
Key Validation Methods:
This protocol describes a layer-by-layer (LbL) assembly to create a reservoir for BMP-2 on porous titanium [3].
Primary Materials:
Step-by-Step Procedure:
(PLL/HA)₂₄).Key Validation & Stability Data:
The following table summarizes key performance metrics from various studies to facilitate comparison.
| Performance Metric | Immobilization Strategy | Result (vs. Control) | Reference |
|---|---|---|---|
| Bone-to-Implant Contact (BIC) | Bioorthogonal Chemistry | 1409% increase | [4] |
| Maximal Push-Out Force | Bioorthogonal Chemistry | 161% increase | [4] |
| Bone Volume Fraction | Bioorthogonal Chemistry | 207% increase | [4] |
| Biomechanical Strength | PDLLA Coating (50 µg BMP-2) | Significantly increased max load and stiffness at 28 & 42 days | [6] |
| Shelf-Life Stability | Polyelectrolyte Multilayer | >1 year at 4°C (dry) | [3] |
| Sterilization Resistance | Polyelectrolyte Multilayer | Full osteoinductive potential retained after 25 kGy γ-irradiation | [3] |
Given that the specific role of this compound was not identified, your research could explore its potential application. One promising direction could be to investigate its use as a hydrophobic linker or as a precursor for surface functionalization to create a stable self-assembled monolayer (SAM) on titanium, which could then be used to tether BMP-2.
Furthermore, the field is moving towards "smarter" coatings. The inflammation-responsive system described in one of the studies represents a cutting-edge approach where the coating actively participates in the healing process by sequentially releasing anti-inflammatory and osteogenic factors in response to the local microenvironment [5].
When developing your own immobilization protocol, keep these general points in mind:
This compound is a synthetic brominated fatty acid that serves as a valuable chemical tool for investigating fatty acid metabolism disruption in biological systems. As a medium-chain fatty acid with a bromine atom at the C12 position, this compound exhibits unique physicochemical properties that influence cellular lipid processing and metabolic pathways. Fatty acid metabolism plays a critical role in numerous physiological processes, and its disruption is implicated in various disease states including metabolic syndrome, cardiovascular diseases, and cancer [1]. The strategic incorporation of a bromine atom creates a substrate that can interfere with normal fatty acid oxidation, complex lipid synthesis, and enzyme function, making this compound particularly useful for modeling metabolic disorders and screening potential therapeutic agents.
The compound's structural characteristics, including its aliphatic chain and terminal bromine, enable it to function as both a metabolic disruptor and a potential precursor for more complex inhibitory molecules. Researchers have utilized similar brominated fatty acids to investigate mitochondrial β-oxidation, peroxisomal metabolism, and enzyme inhibition mechanisms [2]. In drug discovery, this compound represents a starting point for developing compounds that modulate fatty acid metabolism in pathological conditions characterized by lipid metabolic dysregulation, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease [3] [1].
This compound (C₁₂H₂₃BrO₂) is characterized by its specific structural features that govern its biological activity and experimental utility:
The bromine substitution at the C12 position significantly alters the compound's electronic properties and reactivity compared to native fatty acids, particularly affecting its interactions with enzymes involved in fatty acid metabolism.
Table 1: Physicochemical Properties of this compound
| Property | Value | Prediction Method |
|---|---|---|
| Water Solubility | 0.00138 mg/mL | ALOGPS |
| logP | 5.56 | ALOGPS |
| pKa (Strongest Acidic) | 4.95 | Chemaxon |
| Rotatable Bond Count | 11 | Chemaxon |
| Polar Surface Area | 37.3 Ų | Chemaxon |
| Human Intestinal Absorption | + | admetSAR |
| Blood-Brain Barrier Penetration | + | admetSAR |
The compound can be characterized using several analytical techniques, though specific spectral data were not provided in the available literature. Based on its structural analogs, the following approaches are recommended for identification and verification:
This compound disrupts fatty acid metabolism through multiple interconnected mechanisms that can be exploited for research and therapeutic development:
β-Oxidation Interference: The bromine atom at the C12 position creates a structural impediment to complete mitochondrial β-oxidation cycles. This bromine substitution may block enzymatic processing by acyl-CoA dehydrogenases, enoyl-CoA hydratases, or thiolases, particularly in the final cycles of oxidation, leading to accumulation of incomplete metabolites and potential sequestration of cofactors such as Coenzyme A [2].
Carnitine Palmitoyltransferase (CPT) System Effects: The compound may interfere with the carnitine shuttle system responsible for transporting fatty acids into mitochondria. By competing with endogenous fatty acids for carnitine conjugation via carnitine palmitoyltransferase I (CPT1), this compound can reduce mitochondrial import of physiological substrates, thereby decreasing cellular energy production and increasing cytosolic fatty acid derivatives [1].
Peroxisomal Metabolism Alteration: The brominated fatty acid may undergo preliminary oxidation in peroxisomes, where very long-chain and branched-chain fatty acids are typically processed. The unusual metabolite produced could disrupt peroxisomal function or interact with peroxisome proliferator-activated receptors (PPARs), nuclear transcription factors that regulate lipid metabolism [3].
The metabolic disruption caused by this compound extends to endocrine signaling pathways, particularly those involving adipokines:
Adipokine Secretion Alteration: By interfering with normal fatty acid metabolism in adipocytes, this compound may impact the production and secretion of key adipokines. Research on metabolic disruptors has shown that altered lipid processing in white adipose tissue can lead to dysregulated adipokine signaling, contributing to insulin resistance and inflammatory states [5] [3].
Inflammatory Pathway Activation: Metabolic stress induced by disrupted fatty acid oxidation can activate inflammatory signaling cascades such as NF-κB and JNK pathways, leading to increased production of pro-inflammatory adipokines like TNF-α, IL-6, and leptin, while reducing anti-inflammatory adipokines such as adiponectin [6] [3].
The following diagram illustrates the proposed mechanisms through which this compound disrupts fatty acid metabolism and subsequent signaling pathways:
This protocol describes methodology for investigating the effects of this compound on cellular metabolism, with particular focus on lipid processing and metabolic disruption:
Cell Line Selection: Appropriate cell models include 3T3-L1 adipocytes, HepG2 hepatocytes, C2C12 myotubes, or primary adipocytes/hepatocytes depending on research focus. For adipokine studies, mature 3T3-L1 adipocytes or primary human adipocytes are recommended [5] [7].
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO or ethanol. Further dilute in cell culture medium to achieve working concentrations ranging from 10-200 μM. Include vehicle controls in all experiments. For comparison, consider testing non-brominated dodecanoic acid to isolate bromine-specific effects.
Treatment Protocol:
Metabolic Assessments:
Comprehensive lipidomic profiling provides crucial information about the metabolic consequences of this compound exposure:
Lipid Extraction: Use modified Bligh and Dyer method with chloroform:methanol:water (1:2:0.8 v/v/v) for total lipid extraction from treated cells or tissues [7]. Include internal standards for quantification (e.g., deuterated fatty acids, ceramides, and phospholipids).
Fatty Acid Methyl Ester (FAME) Derivatization:
Chromatographic Separation and Analysis:
Table 2: Recommended Analytical Methods for Metabolic Studies
| Analysis Type | Recommended Method | Key Parameters | Applications |
|---|---|---|---|
| Fatty Acid Profiling | GC-MS with FAME derivatization | DB-23 column, 50-230°C gradient | Comprehensive fatty acid changes, brominated metabolite detection |
| Phospholipid Speciation | LC-MS/MS with HILIC or reversed-phase | Q-TOF or Orbitrap mass analyzer | Membrane lipid composition, lipid class distribution |
| Oxidative Metabolism | Seahorse XF Analyzer | Mitochondrial Stress Test | Mitochondrial function, β-oxidation efficiency |
| Adipokine Secretion | Multiplex immunoassay | Luminex or MSD platforms | Leptin, adiponectin, resistin, inflammatory cytokines |
| Complex Lipid Analysis | LC-MS/MS with reversed-phase | C8 or C18 column, acetonitrile/isopropanol/water mobile phase | Ceramides, diacylglycerols, phospholipid species |
Proper data analysis is essential for interpreting the complex metabolic effects of this compound treatment:
Multivariate Statistical Analysis: Apply Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to lipidomic and metabolomic datasets to identify treatment-specific clustering and key variables driving separation between groups [8]. These methods help visualize complex data and identify metabolites most affected by this compound exposure.
Differential Analysis: Use volcano plots to visualize significantly altered metabolites, plotting statistical significance (-log₁₀ p-value) against fold-change (log₂) [8]. This approach facilitates identification of metabolites with both large magnitude changes and high statistical significance.
Pathway Analysis: Employ metabolic pathway analysis tools (MetaboAnalyst, IMPaLA) to identify biochemical pathways significantly enriched in altered metabolites. Focus particularly on fatty acid oxidation, phospholipid metabolism, and mitochondrial function pathways.
Time-Series Analysis: For kinetic studies, use line plots to visualize metabolite changes over time, or heatmaps with hierarchical clustering to group metabolites with similar temporal patterns [8].
Rigorous quality control measures ensure reliable and reproducible results:
The following diagram illustrates the recommended workflow for studying this compound effects, from experimental treatment to data interpretation:
This compound serves as a valuable research tool with several specific applications in metabolic disease research and drug development:
Metabolic Disease Modeling: The compound can be used to induce cellular models of metabolic dysfunction resembling aspects of human diseases. By disrupting normal fatty acid oxidation and altering adipokine secretion, this compound treatment recreates features of insulin resistance, dyslipidemia, and adipose tissue inflammation observed in obesity and metabolic syndrome [3] [1]. These models are valuable for studying disease mechanisms and screening potential therapeutic compounds.
Adipokine Signaling Studies: Given its potential to alter adipokine production, this compound can be employed to investigate the relationship between fatty acid metabolism and endocrine function of adipose tissue. Researchers can use this compound to explore how specific lipid species influence the secretion of leptin, adiponectin, resistin, and inflammatory cytokines [5] [6] [7], and how these changes affect systemic metabolism.
Cancer Metabolism Research: Altered lipid metabolism is a hallmark of many cancers. This compound can be utilized to disrupt fatty acid oxidation in cancer cells, potentially mimicking metabolic dependencies and vulnerabilities observed in tumors [2]. Such approaches may help identify novel therapeutic targets for cancer treatment based on lipid metabolic pathways.
While this compound provides a useful tool for metabolic disruption studies, several limitations should be considered:
Specificity Considerations: The compound's effects may extend beyond intended targets, potentially affecting multiple enzymatic processes in lipid metabolism. Appropriate controls and complementary approaches are necessary to validate specific mechanisms.
Translation to Physiological Systems: As with any chemical tool, findings from in vitro studies require confirmation in more complex physiological systems to establish relevance to human biology and disease.
Opportunities for Analog Development: Structure-activity relationship studies could yield more potent or specific analogs of this compound with improved research or therapeutic potential. Modified versions with different chain lengths, alternative halogen substitutions, or additional functional groups may provide enhanced specificity for particular metabolic enzymes or pathways.
This compound represents a valuable chemical tool for investigating fatty acid metabolism disruption and its physiological consequences. Through its interference with mitochondrial β-oxidation, alteration of adipokine secretion, and induction of metabolic stress, this compound enables researchers to model aspects of metabolic disease and explore the complex relationships between lipid metabolism and endocrine signaling. The protocols and analytical approaches outlined in these Application Notes provide a framework for utilizing this compound in metabolic research, with particular utility in studies of insulin resistance, obesity-related metabolic dysfunction, and cancer metabolism. When employed with appropriate controls and validation methods, this compound can generate valuable insights into metabolic regulation and potentially contribute to the development of novel therapeutic strategies for metabolic diseases.
Pereira, S.S., & Alvarez-Leite, J.I. (2014). Adipokines: biological functions and metabolically healthy obese profile. Journal of Research in Medical Sciences, 7(1), 15-25. [5]
Bhabak, K.P., & Mundt, K. (2009). Synthesis and bioevaluation of ω-N-amino analogs of B13 as acid ceramidase inhibitors. Bioorganic & Medicinal Chemistry, 17(5), 1840-1848. [2]
Singh, R.G., & Tandon, R. (2025). Understanding the Role of Adipokines in Cardiometabolic Dysfunction: A Review of Current Knowledge. Biomolecules, 15(5), 612. [6]
Ruiz-Ojeda, F.J., et al. (2023). The Role of Adipokines in Health and Disease. Biomedicines, 11(5), 1290. [3]
Frühbeck, G., et al. (2020). Adipokines: New Potential Therapeutic Target for Obesity and Metabolic, Rheumatic, and Cardiovascular Diseases. Frontiers in Physiology, 11, 578966. [1] [9]
Creative Proteomics. (n.d.). Visualizing Metabolomics Data: Graphical Insights. Retrieved from metabolomics knowledge base. [8]
DrugBank. (2016). This compound. DrugBank ID: DB02405. [4]
Gómez-Zorita, S., et al. (2023). Altered Red Blood Cell Fatty Acid and Serum Adipokine Profiles in Subjects with Obesity. Biomedicines, 11(12), 3320. [7]
Marinello, P.C., & Tanni, S.E. (2025). Obesity, White Adipose Tissue, and Adipokines Signaling in Male Reproduction. Molecular Nutrition & Food Research, 69(10), e70054. [10]
12-Bromododecanoic acid can be used to synthesize sophisticated anionic triple-chain surfactants, which exhibit superior surface activity compared to single-chain analogs [1]. These surfactants form very low Critical Micelle Concentrations (CMC) and unique aggregates like branched threadlike micelles.
One protocol involves reacting this compound with a polyamine core, such as tris(2-aminoethyl)amine, to create a triple-chain surfactant with multiple carboxylate head groups [1].
Experimental Protocol: Synthesis of Trisodium tris(N-2-ethylamino-N'-2-dodecylcarboxylato)azane (3C₁₂tata) [1]
The diagram below illustrates the synthesis workflow for triple-chain surfactants.
The compound is highly useful in polymer science, primarily to introduce functional initiation sites or side chains [2] [3]. The bromine atom can serve as an initiation site for Atom Transfer Radical Polymerization (ATRP), while the carboxylic acid allows for grafting onto polymer backbones [2].
Experimental Protocol: Grafting via Esterification [2] [3]
The diagram below outlines the general workflow for polymer grafting applications.
The surfactants synthesized from this compound show enhanced performance. The table below compares the surface properties of a triple-chain surfactant with a single-chain analog [1].
| Surfactant | Critical Micelle Concentration (CMC) (M) | Surface Tension at CMC (γcmc, mN/m) | Surface Area per Molecule (Ų) |
|---|---|---|---|
| Triple-Chain (3C₁₂dtda) | 1.4 x 10⁻⁵ | 30.5 | 49.8 |
| Single-Chain (Sodium Dodecanoate) | 2.6 x 10⁻² | 36.0 | Data not available |
This data shows that the triple-chain surfactant has a CMC about 1,800 times lower and achieves a lower surface tension than the single-chain version, demonstrating much higher surface activity and efficiency [1]. The smaller surface area per molecule indicates a tighter packing at the air-water interface.
I hope these application notes provide a solid foundation for your research and development work. If you are focusing on a specific type of surfactant or polymer matrix, feel free to ask for more tailored information.
12-Bromododecanoic acid is a bifunctional compound featuring a carboxylic acid head and a long alkyl chain terminated with a bromine atom, making it a highly versatile building block in organic and polymer chemistry [1]. Its structure allows for orthogonal functionalization, enabling the construction of complex molecular architectures such as surfactants, functional materials, and pharmaceutical intermediates [1].
Key Application Areas:
This protocol details the synthesis of Chlorosphaerolactylate B, a cyanobacterial halometabolite with demonstrated antimicrobial and antibiofilm activity, using this compound as the starting material [2].
Step 1: Ester Coupling
Step 2: Halogen Exchange
Step 3: Deprotection
The workflow for this synthesis is as follows:
This protocol outlines the structural modification of the natural product formononetin to enhance its anti-tumor activity and mitochondrial targeting, using this compound-derived linkers [3].
Synthetic Strategy:
Analytical Confirmation:
The relationship between structure and activity in this application is key:
Table 1: In Vitro Anti-Tumor Activity (IC50, μM) of Select Formononetin Derivatives [3]
| Compound | HGC-27 (Gastric) | A549 (Lung) | PC-3M (Prostate) | HEK-293 (Normal Kidney) |
|---|---|---|---|---|
| Formononetin | 83.02 ± 6.25 | 83.02 ± 6.25 | 76.39 ± 6.47 | >100 |
| 5-FU (Control) | 22.92 ± 3.54 | 22.92 ± 3.54 | 48.05 ± 3.76 | N/A |
| Final Product 2c | 18.62 ± 1.60 | 12.19 ± 1.52 | 21.73 ± 1.25 | >100 |
Table 2: Antimicrobial and Antibiofilm Activity of Synthetic Chlorosphaerolactylate B [2]
| Organism | Assay Type | Result / Effective Concentration |
|---|---|---|
| Staphylococcus aureus (Strain S54F9) | Minimal Inhibitory Concentration (MIC) | 256 mg/L |
| Coagulase-Negative Staphylococcus (Strain FI31) | Minimal Biofilm Inhibitory Concentration (MBIC) | 74 mg/L |
| Porcine Model of Osteomyelitis | In vivo efficacy (prevention of biofilm) | Significant reduction of S. aureus on implants |
This compound is a foundational building block for synthesizing diverse functionalized materials and bioactive molecules. Its utility is demonstrated in creating advanced antimicrobials and precision-targeted anti-cancer agents. Future research may explore its application in nanotechnology-based drug delivery systems [5] and integrate artificial intelligence for the design of novel high-performance materials and therapeutics [6].
This compound is a versatile bifunctional building block in organic synthesis. Its molecular structure features a carboxylic acid head and a long alkyl chain terminated with a bromine atom, enabling diverse chemical transformations at both ends [1].
Summary of Key Properties [1]:
Primary Synthetic Applications:
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a fundamental reaction where a nucleophile attacks an electrophilic carbon center, simultaneously displacing a leaving group. This reaction is concerted, meaning bond formation and bond breaking happen in a single step [2].
Key characteristics of the SN2 mechanism include [2]:
The diagram below illustrates the concerted backside attack mechanism of the SN2 reaction.
This protocol details the synthesis of a thiol-functionalized surfactant, a valuable precursor for creating self-assembled monolayers or for immobilization onto metal surfaces and nanoparticles via "thiol-ene" click chemistry [3].
Reaction Scheme:
This compound + Sodium Sulfide (Na₂S) → 12-Mercaptododecanoic acid
Detailed Protocol:
¹H NMR and HPLC [1].This novel method utilizes isocyanides as nucleophiles in an SN2 reaction with alkyl halides, followed by hydrolysis to form highly substituted secondary amides. This approach is an excellent alternative to classical amide coupling reactions [4].
Reaction Scheme:
This compound + Isocyanide → Nitrilium Ion Intermediate → Secondary Amide (after hydrolysis)
Detailed Protocol:
¹H NMR, ¹³C NMR, and MS [4].The table below summarizes the quantitative data and conditions for the two application protocols.
| Application | Nucleophile | Key Reaction Conditions | Typical Yield Range | Key Product / Application |
|---|---|---|---|---|
| Functionalized Surfactant [1] [3] | Sodium Sulfide (Na₂S) | 70°C, 12 h, Ethanol/Water | Not specified in sources | 12-Mercaptododecanoic acid / Surface modification |
| Amide Synthesis [4] | Isocyanide (R-NC) | 105°C, 3 h, Microwaves, K₂CO₃, KI, CH₃CN | Good to excellent (broad scope demonstrated) | Secondary Amide / Pharmaceutical intermediates |
The following workflow outlines the general process for planning and executing an SN2 reaction with this compound, from initial setup to final analysis.
Common Challenges and Solutions:
Cytochrome P450 4A1 (CYP4A1) represents a specialized member of the cytochrome P450 superfamily that demonstrates remarkable regioselective specificity for the omega-(ω)-hydroxylation of saturated fatty acids. This enzyme is part of the CYP4 family, which differs from other drug-metabolizing P450 enzymes by possessing constricted active sites that preferentially expose the terminal methyl group of substrates to the reactive iron-oxo species. The catalytic competence of CYP4A1 toward 12-bromododecanoic acid provides researchers with a valuable experimental model for investigating structure-function relationships in regioselective hydroxylation and developing biotechnological applications for producing ω-hydroxy fatty acids.
The unique catalytic properties of CYP4A1 stem from its structural organization, which includes a narrow substrate channel that physically restricts alternative binding orientations and thereby enforces ω-regioselectivity. Unlike broader specificity P450 enzymes in families CYP1-3 that often exhibit preference for oxidation at more energetically favorable benzylic or ω-1 positions, CYP4A1 achieves terminal hydroxylation through this specialized substrate presentation mechanism rather than through intrinsic chemical reactivity advantages. This makes the CYP4A1-12-bromododecanoic acid system particularly valuable for both fundamental enzymology studies and applied biocatalysis development.
CYP4A1, like all cytochrome P450 enzymes, contains a heme-iron center tethered to the protein via a conserved cysteine thiolate ligand that is essential for catalytic activity. The enzyme's distinctive ω-hydroxylation specificity is governed by its active site architecture, particularly a narrow substrate access channel that physically constrains how fatty acid substrates are presented to the reactive iron-oxo species. Research indicates that this channel has an effective diameter between 3.90 Å and 4.30 Å, which accommod chloride and bromide atoms but excludes larger iodide atoms, explaining the observed substrate selectivity pattern [1] [2].
The membrane-associated nature of CYP4A1 places it primarily in the endoplasmic reticulum of hepatic cells, where it functions as the terminal oxidase in an electron transfer chain. The enzyme requires redox partner proteins for receiving electrons from NADPH, typically cytochrome P450 reductase, which transfers electrons via FMN and FAD cofactors [3]. In experimental systems, researchers have successfully enhanced electron transfer efficiency by creating fusion proteins that covalently link CYP4A1 to its reductase partner, achieving remarkable turnover rates up to 300 nmol product formed per nmol P450 per minute [3].
The catalytic cycle of cytochrome P4504A1 follows the characteristic monooxygenase mechanism common to P450 enzymes, with specific adaptations for fatty acid ω-hydroxylation [3] [4]. The cycle begins with substrate binding, which triggers a series of electron transfer and oxygen activation steps culminating in oxygen atom insertion into the terminal carbon of the fatty acid substrate.
Figure 1: Catalytic cycle of cytochrome P4504A1 showing the sequence of electron transfer and oxygen activation steps that culminate in substrate hydroxylation. The cycle begins with substrate binding that displaces water from the heme iron, facilitating the first electron reduction [3] [4].
The functional characterization of CYP4A1 with 12-halododecanoic acids reveals critical structure-activity relationships that inform our understanding of the enzyme's selectivity and mechanism. The data demonstrate that while binding affinity remains relatively consistent across different 12-halogenated substrates, as indicated by similar dissociation constants, the oxidation efficiency varies significantly based on halogen size, supporting the proposed channel-restricted substrate presentation model [1] [2].
Table 1: Comparative Binding and Oxidation Parameters of CYP4A1 with 12-Halododecanoic Acids
| Substrate | Dissociation Constant (Kd) | Relative Oxidation Rate | Primary Products | Oxygen Source |
|---|---|---|---|---|
| 12-Chlorododecanoic acid | Similar across substrates | Intermediate | 12-Hydroxydodecanoic acid, 12-Oxododecanoic acid | Water (alcohol), O₂ (aldehyde) |
| This compound | Similar across substrates | Highest | 12-Hydroxydodecanoic acid, 12-Oxododecanoic acid | Water (alcohol), O₂ (aldehyde) |
| 12-Iodododecanoic acid | Similar across substrates | Very low | Trace products only | N/A |
The distinct product profiles and their different oxygen sources provide evidence for parallel metabolic pathways operating simultaneously. The alcohol product derives its oxygen atom from water molecules, indicating a hydrolytic mechanism following halogen oxidation, while the aldehyde product incorporates oxygen from molecular oxygen, consistent with conventional carbon hydroxylation followed by elimination [1] [2].
The inverse relationship between halogen oxidizability and substrate conversion efficiency provides compelling evidence for a size-restricted substrate channel. The observed order of substrate oxidation (Br > Cl » I) contradicts what would be expected based solely on chemical reactivity, since iodide is inherently more oxidizable than bromide or chloride. This paradox is resolved by the physical constraint model, wherein the enzyme's substrate channel accommodates chloride (van der Waals diameter ≈ 3.90 Å) and bromide (≈ 4.30 Å) atoms but excludes the larger iodide atom (≈ 4.40 Å) [1].
Table 2: Substrate Selectivity Based on Halogen Size and CYP4A1 Channel Restriction
| Halogen Atom | Van der Waals Diameter (Å) | Intrinsic Oxidizability | CYP4A1 Oxidation Efficiency | Channel Accessibility |
|---|---|---|---|---|
| Chlorine | 3.90 | Low | Intermediate | Accessible |
| Bromine | 4.30 | Intermediate | Highest | Accessible |
| Iodine | 4.40 | High | Very low | Restricted |
The geometric constraints implied by these findings suggest that CYP4A1 achieves its ω-regioselectivity not through precise chemical positioning of the target carbon atom relative to the reactive iron-oxo species, but rather through physical presentation of only the terminal portion of the substrate molecule to the active oxygen species. This substrate channeling mechanism represents an elegant solution to the challenge of enforcing regioselectivity for a highly reactive and nonspecific oxidant [1] [2].
The oxidation of this compound by CYP4A1 proceeds through two distinct mechanistic pathways that operate concurrently but yield different products through separate chemical mechanisms. The first pathway involves oxidation of the halogen atom itself, generating an oxohalonium intermediate that undergoes hydrolysis to produce 12-hydroxydodecanoic acid. The second pathway follows a more conventional P450 hydroxylation mechanism at the carbon adjacent to the halogen, followed by elimination to yield 12-oxododecanoic acid [1] [2].
The experimental evidence for these parallel mechanisms comes from sophisticated isotope labeling studies using H₂¹⁸O, which demonstrated that the oxygen atom in the alcohol product (12-hydroxydodecanoic acid) originates from water rather than molecular oxygen. Conversely, the aldehyde product (12-oxododecanoic acid) incorporates oxygen from O₂, consistent with the standard P450 hydroxylation mechanism [1] [2]. This dual-pathway system showcases the remarkable versatility of CYP4A1 in employing different chemical strategies for substrate functionalization.
A systematic experimental approach is required to elucidate the complex reaction mechanisms employed by CYP4A1 toward this compound. The following workflow outlines the key methodological steps for investigating these pathways, from enzyme preparation through product characterization and mechanism validation.
Figure 2: Experimental workflow for elucidating the reaction mechanisms of CYP4A1 with this compound, highlighting key steps from enzyme preparation through product analysis and mechanism assignment [1] [2].
Recombinant CYP4A1 Expression:
Enzyme Purification:
Enzyme Reconstitution:
Reaction Setup:
Alternative Electrochemical Reduction:
Reaction Termination and Extraction:
Chromatographic Separation:
Product Identification:
Isotope Tracing Experiments:
The regioselective hydroxylation capability of CYP4A1 has significant biotechnological potential for producing ω-hydroxy fatty acids, which are valuable building blocks for various industrial applications. These compounds serve as precursors for bioplastics, fragrances, pharmaceutical intermediates, and specialty polymers [5] [7]. The CYP153 family of bacterial enzymes, which share functional similarities with CYP4A1, have been successfully employed in whole-cell biocatalytic systems for the production of ω-hydroxydodecanoic acid at scales up to 4 g/L, demonstrating the practical feasibility of this approach [5] [7].
Process optimization strategies for CYP4A1-mediated biotransformations include:
Critical Parameters for Success:
Troubleshooting Guidance:
Scale-up Considerations:
The CYP4A1-catalyzed omega-hydroxylation of this compound represents a sophisticated enzymatic system that combines restricted substrate access with multiple chemical mechanisms to achieve specific terminal functionalization of fatty acids. The experimental protocols and application notes detailed in this document provide researchers with comprehensive methodologies for investigating this system and adapting it for various biotechnological applications. The structural insights gained from studying the CYP4A1-12-bromododecanoic acid interaction continue to inform both fundamental understanding of P450 enzymology and practical development of regiospecific biocatalysts for chemical synthesis.
The synthesis of Chlorosphaerolactylate B uses this compound as a starting material. The first step is a coupling reaction with L-lactic acid benzyl ester, which is directly relevant to your query [1].
Coupling Procedure from Literature [1]:
This specific protocol can serve as a benchmark for your experiments. The workflow for this reaction is summarized in the following diagram:
For other synthetic goals, different coupling reagents are commonly used in organic synthesis. The table below lists some standard procedures, though their specific performance with this compound may need to be verified [2].
| Coupling Reagent | Additive(s) | Solvent | Key Considerations |
|---|---|---|---|
| DIC/HOBt | HOBt | DMF | Common for peptide coupling; monitor with ninhydrin test [2]. |
| EDC | - | DCM | Requires aqueous work-up to remove urea by-product [2]. |
| PyBOP | HOBt, DIPEA | DMF | Can suppress racemization; often fast coupling times [2]. |
| HBTU/HATU | HOBt, DIPEA | DMF | High efficiency; HATU is often superior for sterically hindered couplings [2]. |
Here are common problems and potential solutions to improve reaction yields, presented in a question-and-answer format for your support center.
| Question / Issue | Potential Causes & Solutions |
|---|
| Low or No Conversion | • Coupling Agent Activity: Ensure freshness. DCC can degrade with moisture. Try a more potent agent like HATU. • Solvent Choice: Use anhydrous, aprotic solvents (DMF, DCM). Ensure proper drying of this compound, as its COOH group is hygroscopic [3]. | | Low Yield & Side Products | • Competitive Reactions: The terminal bromine can act as a weak electrophile [4]. Use non-nucleophilic bases (e.g., DIPEA) and control temperature. • Impurities: this compound is an off-white powder with a typical purity ≥97% [3]. Further purification (recrystallization) may be necessary for sensitive reactions. | | Product Purity & Work-up | • DCC By-Product: The urea by-product (DCU) from DIC/DCC is often poorly soluble and can be removed by filtration [2] [1]. • General Work-up: Standard procedure includes extraction, washing organic layers, drying (e.g., over MgSO4), and solvent evaporation [2]. |
The logical flow for diagnosing and addressing these yield issues can be visualized as follows:
The table below consolidates the essential technical data for 12-Bromododecanoic acid, which is crucial for any experimental setup.
| Property | Value / Description | Source |
|---|---|---|
| Appearance | Off-white powder | [1] |
| Purity | ≥ 97% | [1] [2] |
| Melting Point | 52 - 55 °C | [2] |
| Molecular Weight | 279.21 - 279.22 g/mol | [1] [3] |
| Molecular Formula | C₁₂H₂₃BrO₂ | [1] [3] |
| Solubility | Soluble in chloroform (~50 mg/mL), yielding a clear to slightly hazy, colorless to faintly yellow solution. | [2] |
| Flash Point | 110 °C (closed cup) | [2] |
| Storage | Store at room temperature, away from light. | [1] |
| Shelf Life | 2 years | [1] |
Here is a detailed methodology for preparing a solution of this compound in chloroform, which can be included as a standard operating procedure.
The workflow for this preparation method is straightforward, as shown in the following diagram:
For FAQs and safety documentation, the following points are critical.
The search results lack detailed protocols for resolving specific solubility problems. To build a more comprehensive knowledge base, you could consider the following:
Q1: What are the basic properties of 12-Bromododecanoic acid I should know? this compound is a solid brominated fatty acid. Key physical properties to guide your experimental setup are summarized in the table below [1].
| Property | Value / Description |
|---|---|
| Assay | ~97% [1] |
| Melting Point | 52-55 °C (lit.) [1] |
| Solubility | Soluble in chloroform (50 mg/mL, clear to slightly hazy) [1] |
| Flash Point | 110 °C (closed cup) [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US) respirator [1] |
Q2: My reaction involving air-sensitive reagents is yielding poorly. What could be wrong? Poor yields in moisture-sensitive reactions are often due to inadvertent exposure to air or water. The core principle is to create and maintain an inert atmosphere [2]. Common issues and solutions include:
Q3: Are there safer or simpler alternatives to using dry solvents for moisture-sensitive chemistry? Yes, recent research highlights mechanochemistry as a robust and often superior alternative. In solvent-free mechanochemical milling, moisture-sensitive reagents like sodium hydride (NaH) and lithium hexamethyldisilazide (LiHMDS) can be handled on the benchtop with little to no effect on reaction rate or yield, unlike in solution-based chemistry [3].
This approach eliminates the hazards and costs associated with drying, distilling, and storing anhydrous solvents. The enhanced stability is attributed to the solid-state reaction environment and the gaseous nature of water vapor, which has limited interaction with the reagents compared to liquid solvents [3].
The following decision tree can help you select the appropriate technique for your experiment.
This is the standard method for reactions in solution. The diagram below outlines the key steps for setting up a reaction using a Schlenk line [2].
This solvent-free method offers a safer and simpler alternative for many reactions, as shown in the workflow below [3].
| Potential Hazard | Risk Mitigation |
|---|---|
| Air/Moisture Exposure | Use correct Schlenk technique or adopt mechanochemical methods. Always have a bubbler on the gas line to monitor flow and prevent pressure buildup [2]. |
| Chemical Hazards | Wear appropriate PPE: eyeshields, gloves, and an N95 respirator or equivalent when handling the solid compound [1]. |
| Cryogenic Safety | When using a cold trap on a Schlenk line with liquid nitrogen, beware of condensing liquid oxygen, which is explosive. Do not leave the trap open to the atmosphere for prolonged periods [2]. |
| Reaction Control | In traditional acyloin-type condensations using chlorotrimethylsilane, add reagents dropwise to control exothermic reactions and use purified reagents to avoid explosions [4]. |
The table below summarizes the key storage and handling information found for 12-Bromododecanoic acid.
| Specification | Details |
|---|---|
| Recommended Storage | Under room temperature, away from light [1]. |
| Appearance | Off-white or white solid powder [1] [2]. |
| Melting Point | 52-55 °C [3]. |
| Solubility | Soluble in chloroform (50 mg/mL) [3]. |
| Shelf Life | 2 years [1]. |
| Safety Precautions | Use personal protective equipment, including eyeshields, gloves, and type N95 (US) respirator [3]. |
Q1: What is the best way to store this compound for long-term stability? For maximum stability and to achieve the stated shelf life of 2 years, the compound should be stored in a cool, dry place at room temperature and protected from light [1].
Q2: What safety measures should I take when handling this compound? You should wear appropriate personal protective equipment (PPE), including eyeshields, gloves, and a respirator [3]. It is classified as a combustible solid, so keep it away from open flames and heat sources [3].
Q3: How can I dissolve this compound for my experiments? The compound is soluble in organic solvents like chloroform. A typical preparation is a 50 mg/mL solution, which yields a clear to slightly hazy, colorless to faintly yellow liquid [3].
The search results lack specific data on degradation products, stability under various conditions (e.g., humidity, different solvents), and detailed experimental protocols. To build a more comprehensive knowledge base, I suggest you:
A strong grasp of halogen displacement reactions is crucial for troubleshooting. The table below outlines the core principles [1] [2].
| Concept | Description | Practical Implication |
|---|---|---|
| Reactivity Trend | Decreases down Group 7: Cl₂ > Br₂ > I₂ [2]. | A more reactive halogen can oxidize and displace a less reactive halide from its compound [1] [2]. |
| Reaction Type | Redox reaction [2]. | The more reactive halogen is reduced (gains e⁻); the less reactive halide is oxidized (loses e⁻) [2]. |
| Example | Cl₂(aq) + 2KBr(aq) → 2KCl(aq) + Br₂(aq) [1]. | Chlorine (more reactive) displaces bromide ions to form bromine. |
This general reaction workflow can be visualized as follows:
Here are some common questions and issues related to 12-Bromododecanoic acid, based on the information available.
Q1: What are the key physical and handling properties of this compound?
Q2: What safety precautions should I take when handling this compound?
Q3: My nucleophilic substitution (SN2) reaction with the bromine atom is proceeding slowly or not at all. What could be wrong?
Q4: I am observing unexpected colors or side products in my reaction mixture. What might be happening?
Q5: The carboxylic acid group is reacting unintentionally. How can I protect it?
While a specific displacement reaction protocol was not detailed in the search results, this compound is widely used as a building block. The following is a generalized protocol for its use in modifying a polymer backbone, a common application [5] [6].
Title: Grafting this compound onto a Polymer Backbone
Objective: To covalently attach this compound to a polymer, creating initiator sites for further polymerization (e.g., ATRP).
Materials:
Method:
This is the target molecule for your monolayer, synthesized from 12-Bromododecanoic acid [1].
Workflow Overview
Detailed Materials & Procedure
Materials:
Step-by-Step Procedure:
After synthesizing the phosphonic acid, form the monolayer and activate it for binding.
Functionalization Workflow
Detailed Materials & Procedures
Substrate Preparation:
SAM Formation (T-BAG Method):
Surface Activation & Protein Binding:
| Question/Issue | Possible Cause & Solution |
|---|
| Low monolayer coverage | • Cause: Inadequate substrate cleaning or surface oxides. • Fix: Implement rigorous piranha or UV-ozone cleaning before SAM formation [2]. Ensure solvent is dry and high purity. | | Poor biomolecule binding | • Cause: Incorrect EDC/NHS ratio, hydrolysis of active ester. • Fix: Use fresh EDC/NHS solution. Perform coupling reaction immediately after activation in pH 7-8 buffer [1]. | | Verifying monolayer quality | • Techniques: Use XPS to confirm elemental composition (P2p signal) and successful activation (N1s signal). ToF-SIMS provides detailed molecular surface information [1]. Contact angle measurements can confirm expected surface energy [2]. | | Why use phosphonic acid over silane? | Phosphonic acid SAMs offer higher hydrolytic stability on titanium under physiological conditions and do not require aggressive surface pre-treatment [1]. |
Reactivity Test: Before using valuable proteins, validate surface activity with a small molecule like trifluoroethylamine (TFEA). Successful coupling is confirmed by detecting a fluorine signal (F1s) in XPS [1].
Quantitative Characterization Data: The table below summarizes characterization techniques used in a similar study.
| Characterization Technique | Information Provided | Observed Outcome for Successful BMP-2 Immobilization |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states | Presence of N1s signal after protein binding; presence of P2p signal confirms monolayer [1]. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Molecular structure, surface fragments | Detection of characteristic secondary ions from the phosphonic acid, linker, and bound protein [1]. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Specific detection of bound protein | Significant absorbance compared to negative control, confirming presence of target protein (e.g., BMP-2) [1]. |
Q1: What are the primary stability concerns for long-chain fatty acids like 12-Bromododecanoic acid? Research indicates that a major concern for long-chain fatty acids is thermal degradation during analysis. One study on very long chain fatty acids (VLCFAs) highlights that they are "extremely sensitive to thermal degradation... under which they are eluted from the GC column" [1]. Furthermore, a study on carnosic acid shows that degradation is accelerated by elevated temperatures and exposure to light [2].
Q2: Which analytical techniques are recommended to minimize degradation? To avoid thermal degradation, liquid chromatography (LC) techniques are preferred over gas chromatography (GC). One research group specifically used a two-step LC method to analyze VLCFAs to "minimize the possibility of thermal degradation" associated with GC [1].
The table below compares techniques mentioned in the search results.
| Technique | Application / Advantage | Consideration |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Avoids thermal decomposition; suitable for non-volatile acids [1]. | May require derivatization for UV detection. |
| Reversed-Phase HPLC | Effective for the enrichment and separation of individual long-chain fatty acids [1]. | Picolinyl ester derivatives can be used for UV detection [1]. |
| HPTLC | A sustainable, green alternative for estimating compounds in mixtures [3]. | -- |
Q3: What are the best practices for storing and handling these compounds? While direct data on the brominated acid is unavailable, evidence from related compounds strongly suggests a set of precautions. Carnosic acid was found to be most stable in an oil (lipid) environment, followed by pure ethanol [2]. Its degradation in all studied solvents followed a first-order kinetic model [2].
Based on this, the following handling diagram is recommended.
The guidance above is inferred from studies on chemically similar compounds. It is crucial to validate these methods for this compound in your specific experimental context. You may need to conduct forced degradation studies to confirm the primary degradation pathways and optimize conditions accordingly.
The following table summarizes the specific temperature conditions used in various experimental procedures involving 12-Bromododecanoic acid.
| Application / Reaction Type | Specific Temperature | Context & Notes | Citation |
|---|---|---|---|
| Nucleophilic Substitution | 90 °C | Reaction of the bromide with trimethylsilyl chloride (TMSCl) and imidazole in DMF. | [1] |
| Esterification | 70-80 °C | Initial melting of lauric acid precursor, followed by reaction with PCl₃. (This is for a similar brominated fatty acid synthesis). | [2] |
| Physical Storage | Room Temperature | Recommended storage condition for the pure compound, away from light. | [3] |
| Melting Point | 52-55 °C | Fundamental physical property; reactions in solid state should be above this range. | [4] |
Here are the detailed methodologies for the key reactions cited in the table, which you can adapt for your experiments.
Nucleophilic Substitution to Chloride [1]
Synthesis of a Brominated Fatty Acid Collector (for reference) [2]
To help you determine the best temperature for your specific experiment, you can follow this general decision-making workflow. The process typically involves starting from the literature value for your reaction type and then fine-tuning through controlled experiments.
What is the safest way to store this compound? It is recommended to store this chemical sealed in a dry container at room temperature and away from light to maintain its stability over its 2-year shelf life [3].
The reaction yield is low at the suggested temperature. What should I do?
My product appears decomposed. How can I prevent this?
The following table summarizes the key identification and specification data for 12-Bromododecanoic acid from the search results:
| Property | Details |
|---|---|
| CAS Number | 73367-80-3 [1] [2] [3] |
| Molecular Formula | C₁₂H₂₃BrO₂ [1] [2] [3] |
| Molecular Weight | 279.21 g/mol [1] [2] [3] |
| Appearance | Off-white to white powder or solid [1] [4] [2] |
| Melting Point | 52-55 °C (literature value) [2] |
| Purity | 97% minimum [1] [4] |
| Loss on Drying | 1.0% maximum [4] |
| Specified Shelf Life | 2 years [1] [5] |
To ensure the quality of your experiments, here are the standard methods used for identifying this compound and verifying its purity.
| Method | Application Note |
|---|---|
| Proton Nuclear Magnetic Resonance (¹H NMR) | Used for structural identification and confirmation [1] [6] [5]. |
| High-Performance Liquid Chromatography (HPLC) | Used for determining purity and is one of the specified identification methods [1] [5]. |
| Melting Point (mp) | A key physical property for verification; the literature value is 52-55 °C [2]. A significant deviation from this range can indicate impurities. |
It is recommended to store this chemical sealed in a dry place at room temperature, away from light [1] [5] [7].
Consult the Safety Data Sheet (SDS) for comprehensive guidance. General personal protective equipment (PPE) includes eyes shields, gloves, and type N95 respirators [2]. It is a combustible solid and may cause skin and eye irritation [2] [7].
It is soluble in organic solvents. Specifically, it has a solubility of 50 mg/mL in chloroform, forming a clear to slightly hazy, colorless to faintly yellow solution [2].
The bromine atom in the molecule is reactive for nucleophilic substitution (SN2), but the long carbon chain can make it somewhat sterically hindered and less reactive than smaller alkyl bromides [1] [4] [5].
The compound is used to create carboxylic acid-terminated self-assembled monolayers (SAMs) on surfaces like silicon nitride for biosensors [8]. Inconsistent surface coverage can affect downstream applications.
If your in-house analysis indicates a purity below the specified 97% minimum.
For researchers receiving a new batch of the compound, the following workflow can help quickly verify its quality before use in sensitive experiments.
The Local Lymph Node Assay (LLNA) is a well-validated in vivo method used to determine the skin sensitization potential of chemicals [1]. It has largely superseded traditional guinea pig tests due to its quantitative nature and animal welfare benefits [2] [3].
The core principle is that skin sensitizers trigger the proliferation of lymphocytes in the lymph nodes draining the chemical application site. The assay quantifies this proliferation to classify a substance as a sensitizer and to estimate its relative potency [2] [3].
Here are the methodologies for the key LLNA variants you would consider for your experimental work.
The following table outlines the core protocol based on the original radiolabeled method [2]:
| Protocol Aspect | Detailed Description |
|---|---|
| Mouse Strains | Female CBA/Ca or CBA/J are preferred; other strains like BALB/c can be used with validation [2] [4]. |
| Group Size | Minimum of 4 animals per group (vehicle control & at least 3 test concentrations) [2]. |
| Dosing | Apply 25 µL of test substance in an appropriate vehicle (e.g., acetone:olive oil, DMSO) to the dorsal surface of each ear, once daily for 3 consecutive days [2]. |
| Tracer Injection | On day 6, inject 20 µL/g of body weight of 10 mg/mL BrdU solution intraperitoneally [5]. |
| Lymph Node Collection | Approximately 24 hours after BrdU injection (on day 7), euthanize mice and excise the draining auricular lymph nodes [5]. |
| Proliferation Measurement | Prepare a single-cell suspension from the lymph nodes. Use a commercial BrdU-ELISA kit to measure the incorporation of BrdU into cellular DNA, which correlates with cell proliferation [5]. |
| Data Analysis | Calculate a Stimulation Index (SI) for each test group by dividing the mean BrdU absorption of the treated group by the mean of the vehicle control group. An SI of 3 or greater at one or more concentrations indicates a positive sensitization response [2] [3]. |
This non-radioactive modification replaces the radiolabeled thymidine with 5-bromo-2-deoxyuridine (BrdU) [5] [4]. The dosing and animal components are identical to the standard protocol. The key differences are in the detection method, as detailed below.
The workflow for the BrdU-ELISA method visualizes the key steps from animal dosing to final data analysis:
The table below compares the LLNA with the traditional guinea pig test and highlights the key differences between the two main LLNA variants [2] [5]:
| Feature / Assay | Guinea Pig Tests (GPMT, Buehler) | LLNA (Radiolabeled) (OECD TG 429) | LLNA: BrdU-ELISA (OECD TG 442B) | | :--- | :--- | :--- | :--- | | Principle | Elicitation of skin reaction (qualitative) | Induction phase: measures lymphocyte proliferation (quantitative) | Induction phase: measures lymphocyte proliferation (quantitative) | | Endpoint | Visual scoring of erythema (subjective) | Incorporation of ³H-methyl-thymidine (radioactive) | Incorporation of BrdU, detected by ELISA (non-radioactive) | | Key Advantage | Historical data, well-known | Objective, quantitative, provides potency data (EC3) | Avoids radioisotopes; easier for most labs | | Key Disadvantage | Subjective, uses more animals, requires adjuvant | Requires facilities for radioisotope handling and waste | May have limitations with certain metals/surfactants [4] | | Animal Use | Higher | Lower (∼40% reduction vs. guinea pigs) | Same as LLNA, with further refinement | | Study Duration | Longer (4-6 weeks) | Shorter (∼1 week) | Shorter (∼1 week) | | Regulatory Status | OECD TG 406 | OECD TG 429, preferred method [6] | OECD TG 442B, accepted |
To fully interpret LLNA results, it's crucial to understand the biological mechanism the assay measures. The following diagram illustrates the key cellular events in the induction phase of skin sensitization, which the LLNA is designed to detect [2]:
The LLNA provides quantitative data that can be used for risk assessment.
While the LLNA is a robust and widely accepted method, you should be aware of its limitations [2] [4]:
The table below outlines the core differences between 12-Bromododecanoic acid and other representative brominated fatty acids found in the search results.
| Feature | This compound (Synthetic) | Polyunsaturated Brominated FA (Natural, from Haliclona sp.) | Brominated Fatty Acids (General, from Toxicological Studies) |
|---|---|---|---|
| Chemical Structure | Saturated, 12-carbon chain with terminal bromine [1]. | Complex, C20 chain with bromine, conjugated polyene, and diacetylene units [2]. | Various, including dibromostearate (DBS) and tetrabromostearate (TBS) [3]. |
| Source | Commercially synthesized; a standard chemical reagent [1] [4] [5]. | Isolated from a marine sponge (Indonesian Haliclona sp.) [2]. | Components of brominated corn oil (BCO) or their monoglycerides [3]. |
| Primary Research Applications | - Protein-ligand binding studies (e.g., with β-lactoglobulin) [1] [5].
The distinct applications of these compounds are demonstrated through different experimental approaches.
One key application is in elucidating the structure of fatty acid-binding proteins, as demonstrated in a study with bovine β-lactoglobulin.
The bioactivity of novel brominated fatty acids from natural sources is typically characterized as follows:
This workflow for studying natural brominated fatty acids can be visualized as follows:
12-Bromododecanoic acid has been successfully used as a model for fatty acids to resolve a long-standing question about where fatty-acid-like ligands bind to bovine β-lactoglobulin.
Summary of Key Experimental Findings
| Aspect | Experimental Data |
|---|---|
| Protein Target | Bovine β-Lactoglobulin (βLG) |
| Biological Role | Lipocalin family protein; binds various hydrophobic ligands [1]. |
| Ligand Used | This compound [2]. |
| Key Finding | Binds inside the central calyx (β-barrel) of βLG [2]. |
| Resolution | 2.23 Å [2]. |
| Crystal Lattice | Trigonal Z form [2]. |
| Binding Site Detail | Carboxylate head group positioned at the protein surface, with the calyx lid open at crystallization pH (7.3) [2]. |
| Experimental Significance | Provided direct structural evidence for the calyx as the primary binding site for fatty acids [2]. |
The general workflow and methodology for such a protein-ligand binding study via X-ray crystallography is summarized below. This diagram outlines the key stages from protein preparation to structure analysis:
Here are the methodological details that underpin the workflow, based on standard practices and specific examples from the search results:
The case of this compound and βLG highlights several key points for your comparison guide:
12-Bromododecanoic acid is a versatile compound in scientific research. The table below outlines its primary uses and a key experimental finding.
| Application Area | Specific Use / Note |
|---|---|
| Organic Synthesis Intermediate | Used as a building block to construct more complex structures for surfactants, functional materials, and pharmaceutical intermediates [1]. |
| Polymer Science | Can initiate specific polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), and is used for polymer grafting [1]. |
| Mineral Flotation | A study on its isomer, α-Bromolauric acid, demonstrated its effectiveness as a flotation collector for separating fluorapatite from hematite at low temperatures (19°C), outperforming the common collector Lauric Acid [2]. |
| Biochemical Research | Served as a model fatty acid in the elucidation of the X-ray structure of bovine beta-lactoglobulin [3] [4]. |
One relevant study provides a direct performance comparison between α-Bromolauric acid (an isomer of this compound) and Lauric Acid [2].
This relationship can be visualized in the following experimental workflow:
To build a more comprehensive comparative guide, you could:
| Fatty Acid | Abbreviation | Chain Length & Type | Binding Affinity Trend | Key Structural/Functional Impact |
|---|---|---|---|---|
| Lauric Acid [1] [2] | LUA | C12:0 (Saturated) | Lower | Alters micro-environment around Tyr/Trp residues; interferes with protein secondary structure [1]. |
| Myristic Acid [1] [2] | MA | C14:0 (Saturated) | Medium | Alters micro-environment around Tyr/Trp residues; interferes with protein secondary structure [1]. |
| Palmitic Acid [1] [2] | PAL | C16:0 (Saturated) | Higher (One of the highest) | Alters micro-environment around Tyr/Trp residues; interferes with protein secondary structure [1]. Considered a natural ligand [2]. |
| Stearic Acid [1] | SA | C18:0 (Saturated) | High | Alters micro-environment around Tyr/Trp residues; interferes with protein secondary structure [1]. |
| Oleic Acid [1] | OA | C18:1 (Monounsaturated) | Lower than SA | Binding affinity decreases with introduction of double bonds [1]. |
| Linoleic Acid [1] | LA | C18:2 (Polyunsaturated) | Lowest among C18 | Binding affinity decreases with increasing number of double bonds [1]. |
The interaction between fatty acids and β-lactoglobulin is fundamental to its function. Below is a diagram illustrating the primary binding site and key residues involved.
Diagram: Key structural features of β-lactoglobulin's fatty acid binding site. The hydrophobic calyx is the primary binding site, with residues like Phe105 and Met107 forming key contacts. The flexible EF-loop acts as a gatekeeper, opening at neutral pH to allow ligand access [3] [4].
The core binding mechanism involves several key factors:
The data in the table and the binding mechanism are derived from several key experimental and computational approaches:
12-Bromododecanoic acid is a versatile intermediate in chemical synthesis. Its structure features a carboxylic acid group and a terminal bromine atom, allowing it to undergo various reactions to construct more complex molecules [1]. The antimicrobial potential identified in recent research is attributed to one of its synthetic derivatives.
A 2022 study successfully used this compound as the starting material to synthesize Chlorosphaerolactylate B, a natural compound isolated from cyanobacteria with demonstrated antimicrobial and antibiofilm properties [2].
The table below summarizes the experimental antimicrobial efficacy data for synthetically produced Chlorosphaerolactylate B, derived from this compound [2].
| Test Compound | Test Organism | Activity Type | Result |
|---|---|---|---|
| Chlorosphaerolactylate B (synthesized from this compound) | Staphylococcus aureus (strain S54F9) | Minimal Inhibitory Concentration (MIC) | 256 mg/L [2] |
| Coagulase-Negative Staphylococcus (strain FI31) | Minimal Biofilm Inhibitory Concentration (MBIC) | 74 mg/L [2] | |
| Staphylococcus aureus (in a porcine osteomyelitis model) | In Vivo Prevention of Infection | Significant reduction in bacterial load on implants [2] |
The synthesis of Chlorosphaerolactylate B from this compound, as described in the study, involves a three-step process. The following diagram illustrates this experimental workflow:
Key Experimental Details [2]:
For researchers, the significance of this compound lies in its utility as a precursor. The study highlights a valuable application:
The table below summarizes the core characteristics of XPS and ToF-SIMS for monolayer analysis, illustrating their complementary roles.
| Feature | XPS (X-ray Photoelectron Spectroscopy) | ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) |
|---|---|---|
| Primary Information | Elemental composition, chemical/oxidation states, quantitative atomic concentrations [1] [2] [3] | Molecular structure, fragment identification, isotopic composition, molecular mapping [4] [1] [3] |
| Detection Limits | ~0.1 - 1 at% (parts per thousand) [2] | Parts-per-million (ppm) to parts-per-billion (ppb) range [5] [2] |
| Sampling Depth | 2 - 10 nm [2] [6] | 1 - 2 nm (more surface-sensitive) [2] [6] |
| Quantification | Highly quantitative without calibration for elements [2] [3] | Primarily qualitative/semi-quantitative; requires calibration for quantification due to matrix effects [4] [3] |
| Key Strength in SAMs Analysis | Quantifying surface elemental composition and coverage [1] [7] | Identifying specific molecular fragments and their spatial distribution [4] [1] |
| Ideal Use Case | Confirming the presence and concentration of key elements (e.g., N, S) and their chemical state in a monolayer [1] [7] | Detecting specific functional group fragments (e.g., from NTA headgroups) and identifying contaminants [1] [3] |
The synergy between XPS and ToF-SIMS is clearly demonstrated in studies on nitrilotriacetic acid (NTA)-terminated SAMs used for protein immobilization [1] [7]. A typical workflow involves:
This combined approach is powerful for various interfacial studies:
The following diagram illustrates the typical workflow and complementary relationship between XPS and ToF-SIMS in validating a self-assembled monolayer.
For validating monolayer formation, the question is not which technique is superior, but how to best use them together.
The table below summarizes the key characteristics and applications of 12-bromododecanoic acid and chlorinated compounds in a research and development context.
| Feature | This compound | Chlorinated Compounds (in general) |
|---|---|---|
| Primary Role | Synthetic building block & intermediate [1] [2] | Active Pharmaceutical Ingredient (API) [3] |
| Drug Approval Status | Not approved for human use [1] | Over 250 FDA-approved drugs [3] |
| Key Functional Group | Bromoalkane (C-Br) | C-Cl bond (mostly monosubstituted) [3] |
| Common Applications| - Polymer synthesis (e.g., ATRP initiator) [2]
The search results consistently characterize this compound as an experimental compound and a versatile building block for chemical synthesis, not as a drug itself [1] [2].
In stark contrast, chlorinated compounds are a cornerstone of pharmacology.
To illustrate how brominated and chlorinated compounds are used in contemporary drug discovery, here are two experimental paradigms from the search results:
1. Application as a Synthetic Intermediate A 2025 study designed new anti-tumor compounds by linking a natural product (formononetin) to a triphenylphosphonium cation using alkyl chain linkers. In this synthesis, brominated fatty acids (like this compound) were crucial intermediates. The bromine atom was used to attach the triphenylphosphonium group, which helps the final molecule target mitochondria in cancer cells [4]. This highlights the utility of bromoalkanes in constructing complex, biologically active molecules.
2. Chlorine in a Novel Drug Mechanism A 2023 study in Nature discovered a new copper-signaling pathway that drives inflammation. The researchers developed a drug candidate named "supformin" (LCC-12), which is a dimer of metformin. This molecule was rationally designed to chelate a specific form of copper (Cu²⁺) in mitochondria, which disrupts the energy metabolism of inflammatory immune cells and reduces inflammation [5]. This example shows how a chlorinated compound (metformin contains chlorine) can be optimized to create a new therapeutic with a specific molecular target.
The following diagrams illustrate the general experimental workflows for developing a brominated synthetic intermediate versus a chlorinated drug candidate, based on the contexts provided.
Irritant